

WHI-P154 Working Concentrations Overview

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Whi-P154

CAS No.: 211555-04-3

Cat. No.: S547978

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The table below summarizes the effective concentrations of **WHI-P154** from various published studies.

Cell Type / System	Experimental Purpose	Working Concentration	Key Findings / Effects	Source (Reference)
U87 & U373 Human Glioblastoma Cells	Cytotoxicity & Apoptosis	0.1 - 250 μ M (for 24-36 hours)	Induced apoptotic cell death; IC50 in the micromolar range. [1]	
J774 Murine Macrophages	iNOS/NO inhibition (IFN- γ induced)	1 - 30 μ M	Inhibited iNOS expression and NO production in a dose-dependent manner. [2]	
J774 Murine Macrophages	iNOS/NO inhibition (LPS induced)	3 - 30 μ M	Attenuated iNOS expression and NO production; 30 μ M slightly inhibited TNF- α . [3]	
Fetal Mouse Ovaries (16.5 dpc)	Primordial follicle formation	Information missing	Inhibited germline cyst breakdown and primordial follicle assembly. [4]	

Cell Type / System	Experimental Purpose	Working Concentration	Key Findings / Effects	Source (Reference)
MLS 402-91 Myxoid Liposarcoma Cells	Cell proliferation & oncogene regulation	10 µM (for 24 hours in screening)	Caused FUS-DDIT3 downregulation at mRNA and protein levels. [5]	
U87 & U251 Glioblastoma Cells	Cell proliferation & stemness	50 µM (for 7-14 days)	Inhibited cell proliferation and neurosphere formation. [6]	
EGF-P154 Conjugate (in vitro)	Targeted glioblastoma cell killing	IC50 of 813 nM	Selective cytotoxicity against EGF-R-positive glioblastoma cells. [1]	

Detailed Experimental Protocols

Here are detailed methodologies for key experiments involving **WHI-P154**.

Cell Viability and Cytotoxicity Assay in Glioblastoma Cells

This protocol is adapted from studies using human glioblastoma cell lines (e.g., U87, U373). [1]

- **Cell Seeding:** Seed cells into a 96-well plate at a density of 2.5×10^4 cells per well.
- **Incubation:** Incubate the cells for 36 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for attachment and recovery.
- **Drug Treatment:** Prepare fresh culture medium containing **WHI-P154**. Aspirate the old medium from the wells and replace it with the medium containing **WHI-P154** at your desired concentrations (e.g., a range from 0.1 µM to 250 µM). Include control wells with vehicle (e.g., DMSO) only.
- **Incubation with Treatment:** Incubate the cells with the compound for 24 to 36 hours.
- **Viability Assessment (MTT Assay):**
 - Add 10 µL of MTT reagent to each well to achieve a final concentration of 0.5 mg/mL.
 - Incubate the plate at 37°C for 4 hours.
 - Carefully aspirate the medium and solubilize the formed formazan crystals overnight at 37°C in a solution of 10% SDS in 0.01 M HCl.

- Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

iNOS Expression and NO Production in Macrophages

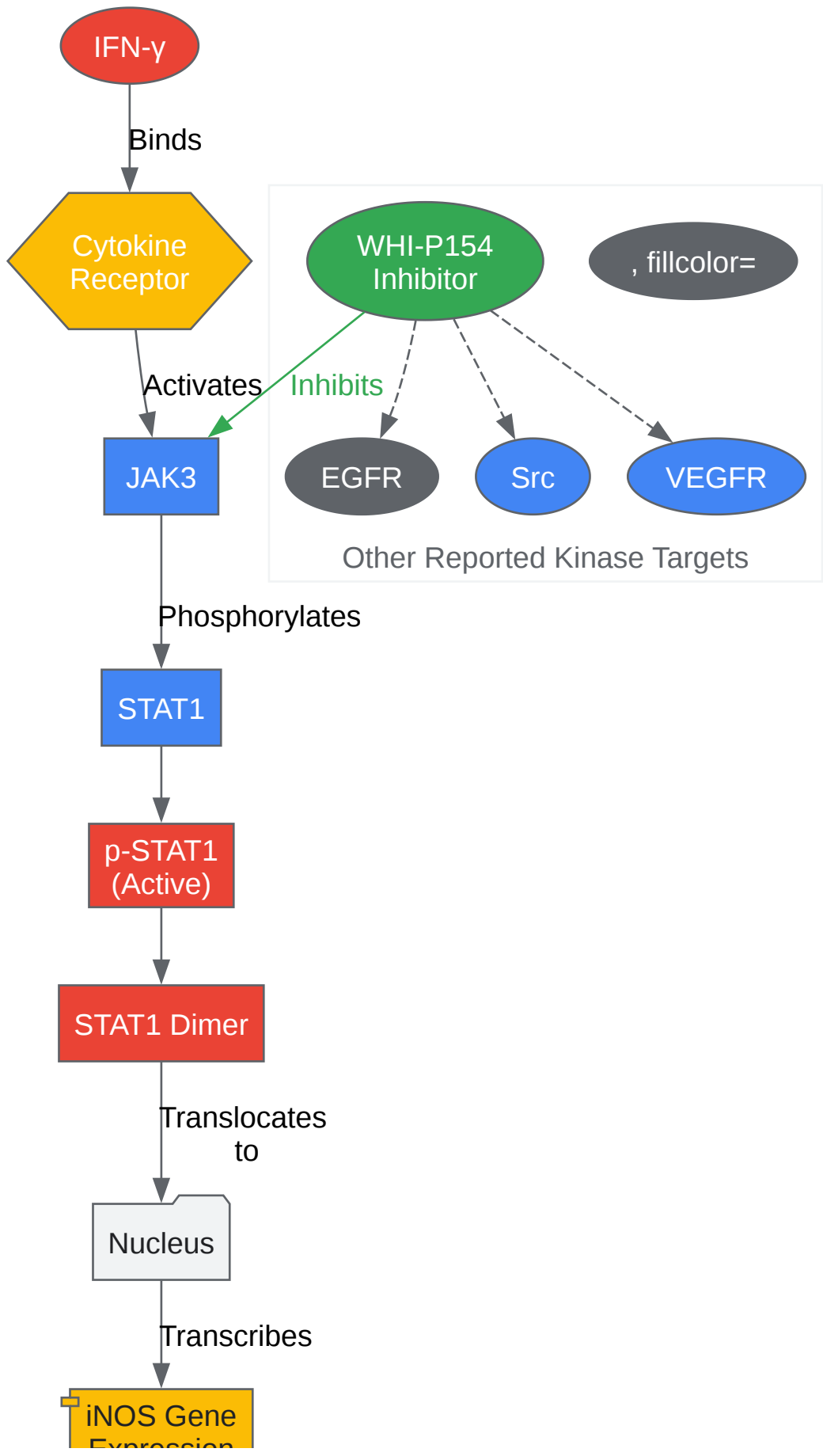
This protocol is based on experiments in J774 murine macrophages stimulated with Interferon- γ (IFN- γ) or Lipopolysaccharide (LPS). [2] [3]

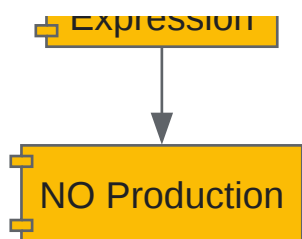
- **Cell Culture:** J774 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
- **Seeding for Experiments:**
 - For nitrite measurement and RT-PCR: Seed cells on 24-well plates.
 - For Western blot: Seed cells on 6-well plates.
 - Grow cells to confluence (about 72 hours) before starting experiments.
- **Pre-treatment and Stimulation:**
 - Pre-treat the cells with **WHI-P154** (e.g., 1-30 μ M) for a suitable period (e.g., 30-60 minutes).
 - Stimulate the cells with IFN- γ (e.g., 100 U/mL) or LPS (e.g., 100 ng/mL) to induce iNOS expression and NO production. Incubate for the desired time (e.g., 6-24 hours).
- **Sample Collection and Analysis:**
 - **Nitrite Assay:** Collect the culture medium after 24 hours. Measure nitrite accumulation, a stable breakdown product of NO, using a standard Griess reaction protocol.
 - **Western Blot for iNOS:** Lyse the cells using an appropriate lysis buffer. Resolve 20 μ g of total protein via SDS-PAGE, transfer to a membrane, and probe with anti-iNOS and appropriate secondary antibodies.
 - **qPCR for iNOS mRNA:** Extract total RNA, perform reverse transcription, and analyze iNOS mRNA levels using quantitative PCR.

Mechanism of Action and Signaling Pathway

WHI-P154 is primarily characterized as a potent inhibitor of Janus kinase 3 (JAK3), with a reported IC₅₀ of 1.8 μ M. [1] However, it is crucial to note that it is not entirely specific and also inhibits other kinases, including EGFR, Src, Abl, and VEGFR, often at much lower (nanomolar) concentrations. [1] [7] Its mechanism in various cellular contexts involves preventing the phosphorylation of downstream effectors like Stat3. [1]

The following diagram illustrates the proposed signaling pathway through which **WHI-P154** exerts its effects in models like IFN- γ stimulated macrophages:





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This diagram summarizes the core mechanism by which **WHI-P154** inhibits the JAK-STAT pathway, ultimately leading to reduced iNOS expression and NO production. The dashed lines indicate its reported multi-kinase inhibitory activity, which should be considered when interpreting experimental results. [1] [2] [3]

Important Considerations for Researchers

- **Specificity Warning:** Be aware that **WHI-P154** is not a highly specific JAK3 inhibitor. It potently inhibits several other kinases like EGFR and VEGFR, which could contribute to or confound the observed biological effects. [1] [7] Results should be interpreted with caution and confirmed with other specific inhibitors or genetic approaches.
- **Solubility and Storage:** **WHI-P154** has limited solubility. It is typically dissolved in DMSO at a high stock concentration (e.g., 75 mg/mL). [1] Always use fresh DMSO and consider potential solvent effects by including a vehicle control (DMSO at the same final concentration) in your experiments.
- **Cell Line Variability:** The effective dose can vary significantly between different cell lines and even between species, as one source notes different IC50 values for human and mouse JAK3. [7] It is highly recommended to conduct a dose-response curve for your specific experimental model.
- **Combination with EGF:** For targeted cancer therapy research, conjugating **WHI-P154** to Epidermal Growth Factor (EGF) has been shown to dramatically increase its potency and selectivity against EGFR-positive glioblastoma cells, reducing the effective concentration to the nanomolar range. [1]

I hope these application notes and protocols provide a solid foundation for your research. Should you require further details on a specific assay, feel free to ask.

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To cite this document: Smolecule. [WHI-P154 Working Concentrations Overview]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b547978#whi-p154-cell-culture-concentration>]

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